molecular formula C18H23N5O3 B14243669 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine CAS No. 376629-07-1

9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine

Cat. No.: B14243669
CAS No.: 376629-07-1
M. Wt: 357.4 g/mol
InChI Key: KNCBJDKEDNNBIZ-UHFFFAOYSA-N
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Description

9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine is a chemical compound known for its potential therapeutic and industrial applicationsThe compound’s structure includes a purine ring fused to an imidazole ring, with a propyl group and a 3,4,5-trimethoxyphenylmethyl group attached .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine typically involves the condensation of a purine derivative with a 3,4,5-trimethoxybenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring and the presence of the 3,4,5-trimethoxyphenylmethyl group. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

CAS No.

376629-07-1

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

9-propyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine

InChI

InChI=1S/C18H23N5O3/c1-5-6-23-14(22-15-17(19)20-10-21-18(15)23)9-11-7-12(24-2)16(26-4)13(8-11)25-3/h7-8,10H,5-6,9H2,1-4H3,(H2,19,20,21)

InChI Key

KNCBJDKEDNNBIZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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